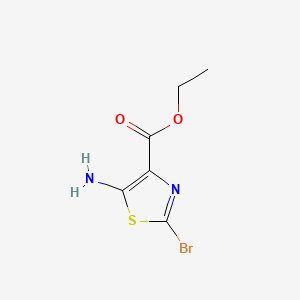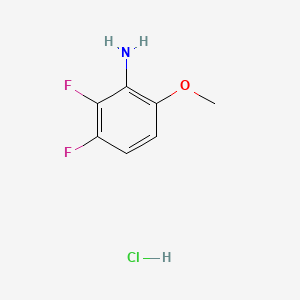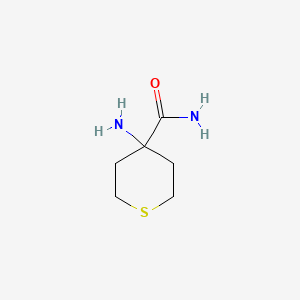![molecular formula C11H11NO2 B594559 (1AS)-3-acetyl-2,3-dihydro-1H-cyclopropa[c]indol-5(1aH)-one CAS No. 133629-87-5](/img/structure/B594559.png)
(1AS)-3-acetyl-2,3-dihydro-1H-cyclopropa[c]indol-5(1aH)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1AS)-3-acetyl-2,3-dihydro-1H-cyclopropa[c]indol-5(1aH)-one: is a chiral compound with significant importance in various fields of chemistry and biology. It is known for its unique stereochemistry and potential applications in medicinal chemistry. The compound is characterized by its acetyl group attached to a nitrogen atom, which plays a crucial role in its chemical behavior and biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1AS)-3-acetyl-2,3-dihydro-1H-cyclopropa[c]indol-5(1aH)-one typically involves the acetylation of a chiral amine precursor. One common method is the reaction of the chiral amine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to ensure the retention of the chiral integrity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, leading to higher yields and purity of the product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process.
化学反应分析
Types of Reactions: (1AS)-3-acetyl-2,3-dihydro-1H-cyclopropa[c]indol-5(1aH)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its amine form.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
Chemistry: (1AS)-3-acetyl-2,3-dihydro-1H-cyclopropa[c]indol-5(1aH)-one is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies. Its chiral nature allows for the exploration of stereospecific interactions in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of chiral drugs. Its ability to interact with biological targets in a stereospecific manner makes it a promising candidate for drug design and development.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients highlights its industrial significance.
作用机制
The mechanism of action of (1AS)-3-acetyl-2,3-dihydro-1H-cyclopropa[c]indol-5(1aH)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group plays a crucial role in binding to the active site of the target molecule, leading to inhibition or activation of the target’s function. The chiral nature of this compound allows for selective binding to one enantiomer of the target, enhancing its specificity and efficacy.
相似化合物的比较
N-Acetyl-DL-cysteine: A racemic mixture with similar acetylation but different stereochemistry.
N-Acetyl-L-cysteine: The L-enantiomer with distinct biological activity compared to (1AS)-3-acetyl-2,3-dihydro-1H-cyclopropa[c]indol-5(1aH)-one.
N-Acetyl-D-phenylalanine: Another chiral compound with an acetyl group, used in different applications.
Uniqueness: this compound stands out due to its specific chiral configuration, which imparts unique chemical and biological properties. Its ability to interact stereospecifically with biological targets makes it a valuable compound in research and industrial applications.
属性
CAS 编号 |
133629-87-5 |
|---|---|
分子式 |
C11H11NO2 |
分子量 |
189.214 |
IUPAC 名称 |
(1aS)-3-acetyl-1a,2-dihydro-1H-cyclopropa[c]indol-5-one |
InChI |
InChI=1S/C11H11NO2/c1-7(13)12-6-8-5-11(8)3-2-9(14)4-10(11)12/h2-4,8H,5-6H2,1H3/t8-,11?/m1/s1 |
InChI 键 |
WPWVSBDTHXWUTL-RZZZFEHKSA-N |
SMILES |
CC(=O)N1CC2CC23C1=CC(=O)C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


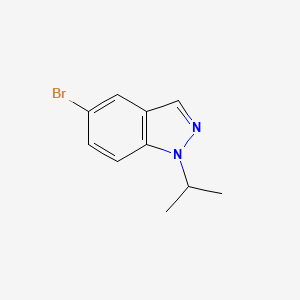
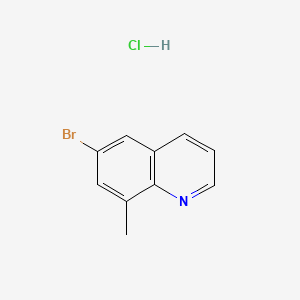
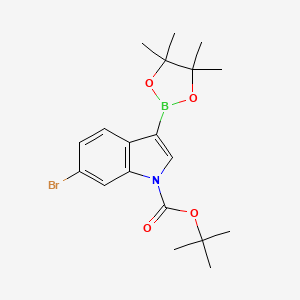
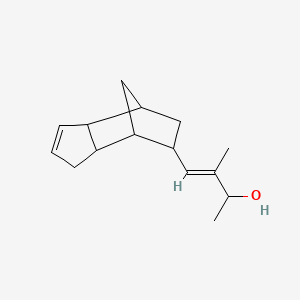

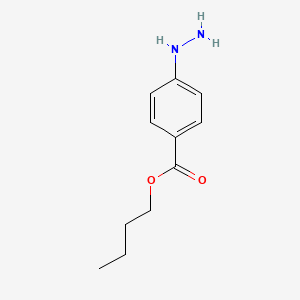
![tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B594485.png)

![tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B594490.png)
